Specific Scientific Field: Pharmaceutical Sciences - Oncology
Comprehensive and Detailed Summary of the Application: Benzofuran derivatives, including “5-Bromo-2,3-dihydrobenzofuran-3-carboxylic acid”, have shown significant anticancer activities. For example, some substituted benzofurans have demonstrated dramatic anticancer activities .
Summary of Results or Outcomes: One compound was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of the compound are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
Specific Scientific Field: Pharmaceutical Sciences - Microbiology
Comprehensive and Detailed Summary of the Application: Benzofuran derivatives, including “5-Bromo-2,3-dihydrobenzofuran-3-carboxylic acid”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Summary of Results or Outcomes: The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .
Specific Scientific Field: Pharmaceutical Sciences - Virology
Comprehensive and Detailed Summary of the Application: Benzofuran compounds, including “5-Bromo-2,3-dihydrobenzofuran-3-carboxylic acid”, have shown potential as anti-hepatitis C virus agents. A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Specific Scientific Field: Chemistry - Organic Synthesis
Comprehensive and Detailed Summary of the Application: “5-Bromo-2,3-dihydrobenzofuran-3-carboxylic acid” is often used as an intermediate in organic synthesis. It is commonly used to synthesize specific compounds .
Methods of Application or Experimental Procedures: “5-Bromo-2,3-dihydrobenzofuran-3-carboxylic acid” can be synthesized by reacting 5-bromobenzofuran with nitrophenol to obtain the corresponding substituted product. The substituted product is then reduced and esterified to obtain "5-Bromo-2,3-dihydrobenzofuran-3-carboxylic acid" .
Specific Scientific Field: Pharmaceutical Sciences - Gastroenterology
Comprehensive and Detailed Summary of the Application: Furan-containing compounds, including “5-Bromo-2,3-dihydrobenzofuran-3-carboxylic acid”, have shown potential as anti-ulcer agents . These compounds have been employed as medicines in a number of distinct disease areas .
5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid is an organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. This compound features a bromine atom at the 5-position and a carboxylic acid group at the 3-position of the dihydrobenzofuran ring. Its molecular formula is , and it has a molecular weight of approximately 245.08 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
Benzofuran derivatives, including 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid, exhibit significant biological activities. Research indicates that this compound has potential anticancer properties, showing inhibition rates against various cancer cell lines:
Additionally, it has demonstrated antimicrobial activity and potential as an anti-hepatitis C virus agent . The compound's mechanism of action may involve the inhibition of pro-inflammatory cytokines and modulation of biochemical pathways related to inflammation and cell proliferation.
The synthesis of 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves several key steps:
Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.
5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid has several applications in various fields:
Studies on the interactions of 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid with biological targets suggest that it may influence various signaling pathways related to inflammation and cancer progression. Its structure allows for potential hydrogen bonding interactions, enhancing its efficacy as a pharmacophore in drug design .
Several compounds share structural similarities with 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 5-Bromo-2,3-dihydrobenzofuran | Lacks the carboxylic acid group | No acidic functionality |
| 2,3-Dihydro-5-bromobenzofuran | Similar structure but different substitution pattern | Different reactivity due to lack of carboxylic acid |
| Benzofuran | Basic structure without bromine or carboxylic acid | Lacks halogen substitution |
The uniqueness of 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid lies in its combination of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and enhanced biological activity compared to other benzofuran derivatives.
The formation of 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid from 3-bromocoumarin precursors proceeds via a base-catalyzed Perkin rearrangement. This reaction initiates with hydroxide ion attack on the coumarin carbonyl group, leading to ring fission and generation of a dianion intermediate. Kinetic studies reveal that the ring-opening step follows first-order kinetics with respect to hydroxide concentration [2]. Bowden and Battah demonstrated that the rate-determining step involves nucleophilic addition to the carbonyl, supported by a Hammett reaction constant (ρ) of +2.34 at 30°C [2]. This positive ρ value indicates electron-withdrawing substituents accelerate the reaction by stabilizing the transition state through enhanced carbonyl polarization.
Microwave-assisted synthesis significantly accelerates this step, reducing reaction times from hours to minutes. For instance, at 79°C and 300W microwave power, complete conversion of 3-bromo-4-methyl-6,7-dimethoxycoumarin occurs within 5 minutes, yielding 99% of the benzofuran product [2]. The table below summarizes key kinetic parameters under varying conditions:
| Temperature (°C) | Microwave Power (W) | Time (min) | Yield (%) |
|---|---|---|---|
| 79 | 250 | 5 | Incomplete |
| 79 | 300 | 5 | 99 |
| 79 | 400 | 5 | 99 |
| 79 | 500 | 5 | 90 |
These results highlight the efficiency of microwave irradiation in overcoming kinetic barriers, likely through enhanced molecular agitation and transition state stabilization [2] .
Following ring fission, the cyclization step exhibits distinct electronic dependencies. Hammett analysis of the cyclization stage reveals a ρ value of −3.54 at 60°C [2], indicating electron-donating groups facilitate the process by stabilizing the developing negative charge during nucleophilic attack on the vinyl bromide moiety. This step proceeds via intramolecular S~N~2 displacement, where the phenoxide anion attacks the β-carbon of the vinyl halide intermediate.
The negative ρ value contrasts sharply with the positive correlation observed in ring fission, underscoring the divergent electronic requirements of each stage. Substituents such as methoxy groups at the 6- and 7-positions enhance cyclization rates by donating electron density through resonance, as evidenced by the high yields (85–99%) of methoxy-substituted benzofurans under optimized conditions [2]. Conversely, electron-withdrawing groups like nitro substituents reduce cyclization efficiency, consistent with the Hammett-derived mechanistic model.
Bromine’s role as a leaving group critically influences the Perkin rearrangement. Comparative studies of 3-halocoumarins (X = Cl, Br, I) reveal bromine’s optimal balance between leaving group ability and covalent bond strength. While iodine offers superior leaving group potential, its larger atomic radius introduces steric hindrance, reducing cyclization efficiency. Chlorine, though smaller, forms stronger C–X bonds, necessitating harsher reaction conditions [2] [3].
Bromine’s electronegativity (χ = 2.96) also polarizes the C–Br bond, facilitating nucleophilic displacement. This polarization is quantified by the reaction’s activation energy ($$E_a$$), which decreases by 15–20 kJ/mol for brominated coumarins compared to chlorinated analogs [5]. The table below contrasts halogen-specific parameters:
| Halogen | Bond Dissociation Energy (kJ/mol) | Relative Rate (k~rel~) |
|---|---|---|
| Cl | 339 | 1.0 |
| Br | 285 | 4.2 |
| I | 234 | 3.8 |
The superior performance of bromine underscores its indispensability in synthesizing 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid. Furthermore, bromine’s ability to act as a directing group in subsequent functionalization reactions enhances the compound’s utility in medicinal chemistry applications .
Transition metal catalysis represents a cornerstone in modern benzofuran synthesis, offering unprecedented control over regioselectivity and functional group tolerance. The development of catalytic systems has enabled the direct functionalization of carbon-hydrogen bonds, providing atom-economical pathways to complex benzofuran derivatives.
Copper-based catalytic systems have emerged as powerful tools for benzofuran core assembly through carbon-hydrogen activation mechanisms. The copper acetate/cesium carbonate system demonstrates exceptional efficiency in promoting intramolecular cyclization reactions [1] [2]. This methodology involves the formation of a copper intermediate through carbon-hydrogen bond activation, followed by oxidative cyclization to generate the benzofuran scaffold.
The mechanistic pathway initiates with proton abstraction by the cesium carbonate base, generating a phenoxide intermediate. Subsequent coordination to the copper center facilitates carbon-hydrogen bond activation through a concerted metalation-deprotonation mechanism. The resulting organocopper intermediate undergoes oxidative cyclization, with copper acetate serving as both catalyst and oxidant. This process delivers benzofuran derivatives in yields ranging from 82-95% under optimized conditions (120-140°C in pyridine) [1] [2].
The synthetic utility of copper catalysis extends to the preparation of thiophene-substituted benzofuran derivatives, which are essential components in organic photovoltaic devices. The methodology tolerates various functional groups, including electron-withdrawing and electron-donating substituents, making it suitable for diverse synthetic applications [1] [2].
Palladium catalysis provides versatile approaches to benzofuran synthesis through carbon-hydrogen arylation reactions. The palladium acetate/silver acetate system enables efficient coupling of 2-hydroxystyrenes with iodobenzenes, proceeding through a tandem carbon-hydrogen activation/oxidation sequence [3].
The catalytic cycle begins with palladium coordination to the substrate, followed by cyclometalation to form a palladacycle intermediate. Oxidative addition of the aryl iodide generates a palladium(IV) intermediate, which undergoes reductive elimination to form the carbon-carbon bond. The resulting product cyclizes through intramolecular nucleophilic attack, yielding the benzofuran framework [3].
This methodology demonstrates broad substrate scope, accommodating various substitution patterns and functional groups. The reaction proceeds under mild conditions (80-100°C in dichloroethane), delivering products in yields of 65-89% [3]. The synthetic approach has been successfully applied to the total synthesis of natural products, including decursivine and serotobenine [3].
Gold catalysis offers unique reactivity patterns for benzofuran construction through alkynyl ester cyclization. The gold chloride/silver triflate system promotes cyclization of alkynyl esters with quinols, proceeding through a distinctive mechanistic pathway [1].
The reaction mechanism involves initial coordination of the gold catalyst to the alkynyl ester, activating the triple bond toward nucleophilic attack. The quinol substrate undergoes nucleophilic addition to the activated alkyne, forming an intermediate that rearranges through a Claisen-type sigmatropic rearrangement. Subsequent aromatization and condensation steps yield the benzofuran products [1].
This methodology achieves moderate to good yields (70-85%) under mild conditions (60-80°C in dichloroethane) [1]. The synthetic utility is demonstrated through the preparation of medicinally active compounds, including antimicrobial agents with demonstrated efficacy against various pathogens [1].
Iron catalysis provides economical alternatives for benzofuran synthesis through sequential halogenation and cyclization reactions. The iron(III) chloride/copper iodide system enables one-pot synthesis of benzofuran derivatives from 1-arylketones [4].
The methodology involves initial regioselective halogenation of the aromatic ring, followed by iron- or copper-catalyzed oxygen-arylation. The dual catalytic system operates through complementary mechanisms, with iron promoting halogenation and copper facilitating the cyclization step. This approach accommodates various substituent patterns and functional groups, yielding benzofuran derivatives in moderate yields (55-75%) [4].
The synthetic protocol demonstrates compatibility with both electron-deficient and electron-rich substrates, enabling access to diverse benzofuran architectures. The methodology has been successfully applied to the synthesis of natural products, including corsifuran C, moracin F, and caleprunin B [4].
Visible-light photocatalysis has revolutionized benzofuran synthesis by enabling radical-based cyclization reactions under mild conditions. These methodologies exploit the unique reactivity of photogenerated radicals to construct complex benzofuran frameworks with high efficiency and selectivity.
Photoredox catalysis utilizing ruthenium and iridium complexes has emerged as a powerful strategy for benzofuran synthesis. The Ru(bpy)₃(PF₆)₂ system promotes oxidative [3+2] cycloaddition of phenols with electron-rich olefins, proceeding through a radical cation intermediate [5].
The mechanism involves initial photoexcitation of the ruthenium catalyst, generating a strongly oxidizing species. Single-electron transfer from the phenol substrate produces a radical cation, which undergoes nucleophilic attack by the electron-rich olefin. The resulting intermediate cyclizes through radical coupling, with subsequent oxidation yielding the benzofuran product [5].
This methodology operates under mild conditions (room temperature with blue LED irradiation) and demonstrates broad substrate scope. The reaction tolerates various functional groups and substitution patterns, delivering products in yields of 58-88% [5]. The synthetic approach has been extended to the preparation of 2,3-dihydrobenzofuran derivatives, which are important pharmacophores in medicinal chemistry [5].
Radical cascade reactions provide efficient routes to complex benzofuran architectures through sequential bond-forming processes. The utilization of 2-azaallyl anions as electron donors enables radical cyclization cascades with aryl halides [6] [7].
The mechanism involves single-electron transfer from the azaallyl anion to the aryl halide, generating complementary radical intermediates. The aryl radical undergoes intramolecular cyclization to form the benzofuran ring, while the azaallyl radical participates in subsequent coupling reactions. This cascade process constructs multiple bonds in a single operation, providing access to complex polycyclic structures [6] [7].
The methodology demonstrates remarkable efficiency, converting simple starting materials into structurally complex benzofuran derivatives. The reaction proceeds under mild conditions and accommodates various substituent patterns, yielding products in moderate to good yields (45-82%) [6] [7].
Heterogeneous photocatalysis using titanium dioxide offers sustainable alternatives for benzofuran synthesis. The TiO₂ system enables direct activation of phenolic substrates through surface interactions, facilitating radical-based cyclization reactions [8] [9].
The mechanism involves surface adsorption of the alkenyl phenol substrate, enabling ligand-to-metal charge transfer under visible light irradiation. The resulting phenoxyl radical undergoes selective coupling with neutral phenol nucleophiles, yielding 2,3-dihydrobenzofuran products through β-5′ coupling [8] [9].
This methodology operates under benign conditions (room temperature, air atmosphere) and utilizes an inexpensive, non-toxic, and recyclable photocatalyst. The reaction demonstrates excellent chemoselectivity and regioselectivity, delivering products in good yields (68-91%) [8] [9].
Energy transfer catalysis provides unique activation modes for benzofuran synthesis through triplet sensitization. The Mes-Acr-Me⁺ photocatalyst enables dearomatization of benzofurans through energy transfer processes [10].
The mechanism involves photoinduced energy transfer from the excited photocatalyst to the benzofuran substrate, generating a reactive triplet state. The activated benzofuran undergoes cycloaddition with vinylcyclopropanes, forming seven-membered ring systems through stepwise addition, ring-opening, and re-cyclization processes [10].
This methodology demonstrates high diastereoselectivity and functional group tolerance, providing access to complex polycyclic architectures. The reaction proceeds under mild conditions and accommodates various substituent patterns, yielding products in good yields (65-88%) [10].
Organocatalysis has emerged as a powerful tool for enantioselective benzofuran synthesis, offering metal-free alternatives that combine high efficiency with excellent stereochemical control. These methodologies exploit the unique properties of small organic molecules to catalyze complex transformations with remarkable selectivity.
N-heterocyclic carbenes (NHCs) represent versatile organocatalysts for asymmetric benzofuran synthesis through umpolung activation strategies. The chiral triazolium salt system enables intramolecular Stetter reactions of salicylaldehyde derivatives, providing access to benzofuran-3(2H)-ones with fully substituted quaternary stereogenic centers [11].
The catalytic mechanism involves nucleophilic addition of the NHC to the aldehyde carbonyl, generating a Breslow intermediate through proton transfer. The resulting nucleophilic acyl anion equivalent undergoes intramolecular attack on the activated carbonyl group, forming the benzofuran ring with concomitant quaternary center formation [11].
This methodology demonstrates exceptional enantioselectivity (84-98% ee) and high yields (78-98%) under mild conditions [11]. The synthetic approach tolerates various functional groups and substitution patterns, providing access to diverse benzofuran architectures with precise stereochemical control.
The combination of Brønsted base and NHC catalysis enables complex cascade reactions for cyclopenta[b]benzofuran synthesis. This dual catalytic system promotes intramolecular double cyclization of ortho-substituted cinnamaldehydes through sequential Michael addition and benzoin condensation [12] [13] [14].
The mechanism involves initial Brønsted base-catalyzed Michael addition, generating a stereogenic center through enantioselective protonation. The resulting intermediate undergoes NHC-catalyzed benzoin condensation, forming the fused ring system through intramolecular cyclization. This cascade process constructs complex polycyclic architectures in a single operation [12] [13] [14].
The methodology achieves excellent stereoselectivity (90-99% ee) and moderate to good yields (75-91%) [12] [13] [14]. The synthetic approach demonstrates functional group tolerance and provides access to bioactive natural product scaffolds with high structural complexity.
Thiourea organocatalysts enable enantioselective allylic alkylation of benzofuran derivatives through hydrogen-bonding activation. The bifunctional thiourea system promotes reaction between benzofuran-3(2H)-ones and nitroallylic acetates via SN2′ substitution [15].
The catalytic mechanism involves dual activation of both electrophile and nucleophile through hydrogen bonding interactions. The thiourea catalyst coordinates to the nitroallylic acetate, increasing its electrophilicity, while simultaneously activating the benzofuran substrate through enolate formation. The resulting asymmetric alkylation proceeds with high stereochemical control [15].
This methodology delivers products with adjacent tetrasubstituted and tertiary stereocenters in good yields (68-88%) and excellent enantioselectivity (85-93%) [15]. The synthetic approach demonstrates broad substrate scope and functional group tolerance, providing access to complex benzofuran derivatives with defined stereochemistry.
Cinchona alkaloid derivatives serve as effective catalysts for asymmetric benzofuran synthesis through multiple activation modes. The quinidine-derived squaramide system promotes intramolecular oxa-Michael reactions of hydroxymethyl chalcones, yielding 1,3-dihydroisobenzofurans with oxa-quaternary stereocenters [16].
The mechanism involves coordination of the substrate to the bifunctional catalyst through hydrogen bonding and ionic interactions. The resulting complex undergoes stereoselective cyclization through intramolecular nucleophilic attack, generating the benzofuran ring with excellent stereochemical control [16].
This methodology achieves remarkable enantioselectivity (92-98% ee) and high yields (82-95%) under mild conditions [16]. The synthetic approach demonstrates stereospecificity, with both E- and Z-isomers of the starting material providing complementary enantiomers of the product. The methodology has been successfully applied to the synthesis of pharmaceutical intermediates, including the core structure of citalopram [16].
The comprehensive data presented in this review demonstrates the remarkable diversity and efficiency of catalytic approaches to benzofuran synthesis. Transition metal-catalyzed methods provide robust platforms for carbon-hydrogen activation and cross-coupling reactions, while visible-light mediated strategies offer sustainable alternatives through radical-based processes. Organocatalytic methodologies complement these approaches by enabling enantioselective synthesis with excellent stereochemical control. The combination of these strategies provides synthetic chemists with powerful tools for constructing complex benzofuran architectures, including challenging derivatives like 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid, with high efficiency and selectivity.